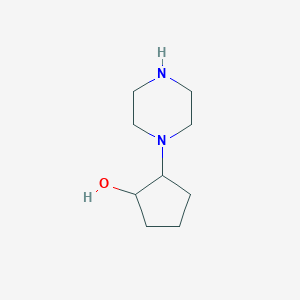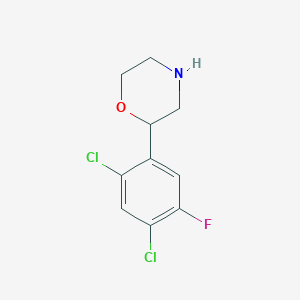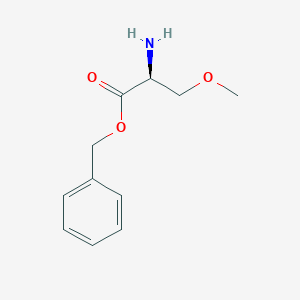
(S)-Benzyl 2-amino-3-methoxypropanoate
描述
(S)-Benzyl 2-amino-3-methoxypropanoate is an organic compound with significant relevance in various fields of chemistry and biology. This compound is characterized by its chiral center, which imparts specific stereochemical properties. The presence of both amino and ester functional groups makes it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Benzyl 2-amino-3-methoxypropanoate typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable chiral precursor, often derived from natural amino acids.
Protection of Functional Groups: The amino group is protected using a suitable protecting group to prevent unwanted reactions during subsequent steps.
Esterification: The carboxylic acid group is esterified with benzyl alcohol under acidic conditions to form the benzyl ester.
Methoxylation: The hydroxyl group is converted to a methoxy group using methylating agents such as dimethyl sulfate or methyl iodide.
Deprotection: The protecting group on the amino group is removed to yield the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve:
Enzymatic Resolution: Using enzymes to selectively produce the desired enantiomer.
Chiral Catalysis: Employing chiral catalysts to achieve high enantioselectivity during synthesis.
化学反应分析
Types of Reactions: (S)-Benzyl 2-amino-3-methoxypropanoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of benzyl 2-amino-3-methoxypropanoic acid.
Reduction: Formation of benzyl 2-amino-3-methoxypropanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
(S)-Benzyl 2-amino-3-methoxypropanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of (S)-Benzyl 2-amino-3-methoxypropanoate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that recognize the chiral center and functional groups.
Pathways Involved: The compound may participate in metabolic pathways involving amino acids and esters, influencing biochemical processes.
相似化合物的比较
®-Benzyl 2-amino-3-methoxypropanoate: The enantiomer of the compound with different stereochemical properties.
Benzyl 2-amino-3-hydroxypropanoate: A similar compound with a hydroxyl group instead of a methoxy group.
Benzyl 2-amino-3-methoxybutanoate: A compound with an additional carbon in the backbone.
Uniqueness:
Stereochemistry: The (S)-configuration imparts specific biological activity and selectivity.
Functional Groups: The combination of amino and methoxy groups provides unique reactivity and versatility in synthesis.
属性
IUPAC Name |
benzyl (2S)-2-amino-3-methoxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-14-8-10(12)11(13)15-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGIWPZJAPVLTD-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)OCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H](C(=O)OCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

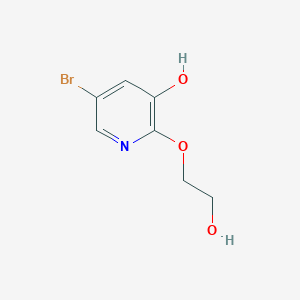
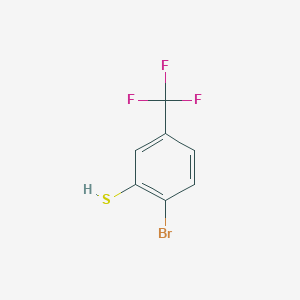
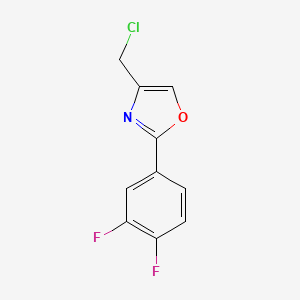
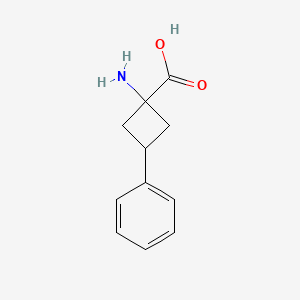
![3-{[2-Amino-4-(trifluoromethyl)phenyl]sulfanyl}propanenitrile](/img/structure/B1523957.png)

![5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1523961.png)
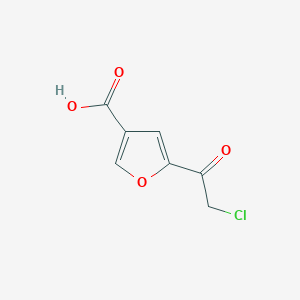
![3-Amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B1523965.png)
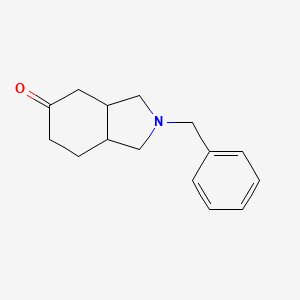
![3-[3-(Cyclopentyloxy)phenyl]propanoic acid](/img/structure/B1523969.png)
